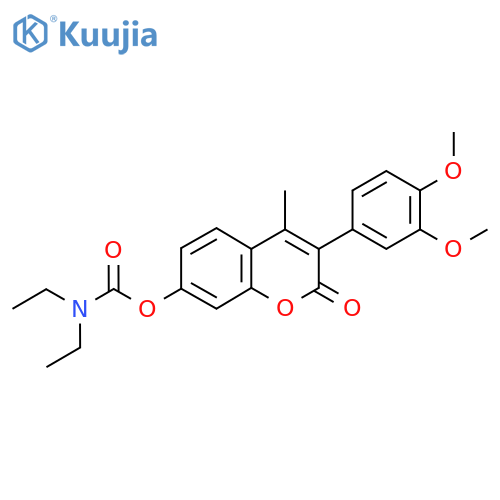Cas no 869080-62-6 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate)

869080-62-6 structure
商品名:3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate
- [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate
- AKOS002255065
- F1862-0479
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
- 869080-62-6
-
- インチ: 1S/C23H25NO6/c1-6-24(7-2)23(26)29-16-9-10-17-14(3)21(22(25)30-19(17)13-16)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3
- InChIKey: ZLTZYMFXVJKLIA-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2C=CC(=C(C=2)OC)OC)=C(C)C2C=CC(=CC1=2)OC(N(CC)CC)=O)=O
計算された属性
- せいみつぶんしりょう: 411.16818752g/mol
- どういたいしつりょう: 411.16818752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 658
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1862-0479-2mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-4mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-3mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-20mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-75mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| A2B Chem LLC | BA82691-50mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 50mg |
$504.00 | 2024-04-19 | ||
| Life Chemicals | F1862-0479-1mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-2μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-5μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0479-10μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
869080-62-6 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
